An In-depth Technical Guide to 3,5-Dinitrobenzotrifluoride: Chemical Properties and Structure
An In-depth Technical Guide to 3,5-Dinitrobenzotrifluoride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dinitrobenzotrifluoride, also known by its IUPAC name 1,3-dinitro-5-(trifluoromethyl)benzene, is a significant chemical intermediate in the fields of pharmaceuticals, agrochemicals, and materials science.[1] Its unique molecular structure, featuring a trifluoromethyl group and two nitro groups on a benzene (B151609) ring, imparts distinct chemical properties that make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 3,5-Dinitrobenzotrifluoride, tailored for professionals in research and development.
Chemical Structure and Identification
The structural integrity of 3,5-Dinitrobenzotrifluoride is foundational to its reactivity and applications. The electron-withdrawing nature of both the trifluoromethyl and nitro groups significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions.
| Identifier | Value |
| IUPAC Name | 1,3-dinitro-5-(trifluoromethyl)benzene |
| Synonyms | α,α,α-Trifluoro-3,5-dinitrotoluene, 1-Trifluoromethyl-3,5-dinitrobenzene |
| CAS Number | 401-99-0 |
| Molecular Formula | C₇H₃F₃N₂O₄ |
| Molecular Weight | 236.11 g/mol |
| SMILES String | O=--INVALID-LINK--c1cc(C(F)(F)F)cc(--INVALID-LINK--=O)c1 |
| InChI Key | QZADIXWDDVQVKM-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of 3,5-Dinitrobenzotrifluoride are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Appearance | Yellow to yellow-green crystalline powder | [1] |
| Melting Point | 47-51 °C | [1] |
| Boiling Point | 246.1 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Flash Point | 110 °C (closed cup) | |
| Solubility | Insoluble in water. | |
| Purity | Typically ≥98% | [1] |
Experimental Protocols
Synthesis of 3,5-Dinitrobenzotrifluoride via Nitration
The most common method for the synthesis of 3,5-Dinitrobenzotrifluoride is the nitration of a suitable benzotrifluoride (B45747) precursor. The following is a representative experimental protocol derived from established patent literature.[2][3]
Materials:
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m-Nitrobenzotrifluoride
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Fuming sulfuric acid (oleum, e.g., 20-30% SO₃)
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Fuming nitric acid (90-95%) or an alkali metal nitrate (B79036) (e.g., potassium nitrate)
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Ice
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Chloroform (or other suitable organic solvent)
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5% Sodium bicarbonate solution
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Anhydrous sodium sulfate (B86663)
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Methanol (for recrystallization)
Procedure:
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In a flask equipped with a stirrer and a cooling bath, carefully add fuming sulfuric acid.
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Cool the fuming sulfuric acid in an ice bath and slowly add the nitrating agent (fuming nitric acid or alkali metal nitrate) while maintaining a low temperature.
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To this cooled mixture, slowly add m-nitrobenzotrifluoride dropwise, ensuring the reaction temperature is controlled.
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After the addition is complete, the reaction mixture is typically heated to a specific temperature (e.g., 100-120°C) for a set period (e.g., 1-3 hours) to drive the reaction to completion.[4]
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Upon completion, the reaction mixture is cooled and carefully poured over a large volume of ice-water, leading to the precipitation of the crude product.
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The solid product is collected by filtration.
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The crude product is then subjected to a work-up procedure which may involve dissolving it in an organic solvent like chloroform, washing with water and a dilute solution of sodium bicarbonate to remove acidic impurities, and then washing again with water.
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The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 3,5-Dinitrobenzotrifluoride.
Purification: The crude product can be purified by recrystallization. Methanol is a commonly used solvent for this purpose.[4] The crude solid is dissolved in a minimum amount of hot methanol, and the solution is allowed to cool slowly to form crystals, which are then collected by filtration.
Analytical Characterization: The identity and purity of the synthesized 3,5-Dinitrobenzotrifluoride can be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.
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Infrared (IR) Spectroscopy: The presence of characteristic functional groups, such as the nitro groups (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹) and the C-F bonds of the trifluoromethyl group, can be identified.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Mandatory Visualizations
Caption: A logical workflow for the synthesis and purification of 3,5-Dinitrobenzotrifluoride.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of publicly available data on the direct biological activities, metabolic fate, or specific signaling pathways associated with 3,5-Dinitrobenzotrifluoride itself. Its primary role in the life sciences is as a key intermediate in the synthesis of various biologically active molecules. For instance, it is a precursor for the synthesis of compounds with potential antibacterial and herbicidal properties.[1]
The toxicological properties of 3,5-Dinitrobenzotrifluoride have not been fully investigated. However, safety data sheets indicate that it is harmful if inhaled, ingested, or in contact with skin, and it can cause irritation to the eyes and respiratory system.[1] Due to the absence of specific studies on its mechanism of action at a cellular or molecular level, no signaling pathway diagrams can be provided at this time. Researchers are encouraged to conduct further studies to elucidate the potential biological effects and toxicological profile of this compound.
Caption: A diagram illustrating the current knowledge gap regarding the direct biological effects of 3,5-Dinitrobenzotrifluoride.
Conclusion
3,5-Dinitrobenzotrifluoride is a chemical compound of significant interest due to its utility as a synthetic intermediate. This guide has provided a detailed overview of its chemical and physical properties, along with a representative protocol for its synthesis and purification. While its application in the development of new drugs and agrochemicals is established, a clear gap exists in the understanding of its own biological activities and toxicological profile. Further research in these areas is warranted to fully characterize this important molecule.
